Bepotastine

Description

Propriétés

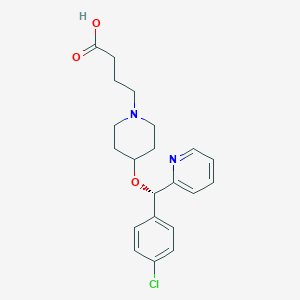

IUPAC Name |

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGDOWXRIALTES-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904947 | |

| Record name | Bepotastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125602-71-3 | |

| Record name | Bepotastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125602-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepotastine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bepotastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEPOTASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bepotastine's In Vitro Mechanisms of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro mechanisms of action of bepotastine, a second-generation antihistamine. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for understanding the multifaceted pharmacological effects of this compound at the cellular and molecular level.

Core In Vitro Mechanisms of Action

This compound exerts its anti-allergic effects through a combination of mechanisms that have been elucidated in various in vitro studies. The primary modes of action include potent and selective histamine H1 receptor antagonism, stabilization of mast cells, and inhibition of eosinophil migration and activation.[1][2][3][4][5][6] Furthermore, this compound has been shown to modulate the production of various cytokines and adhesion molecules involved in the allergic inflammatory cascade.[2][3][6][7][8][9][10][11]

Histamine H1 Receptor Antagonism

This compound is a highly selective antagonist of the histamine H1 receptor.[1][2][3][4] Some studies also suggest it may act as an inverse agonist, suppressing the constitutive activity of the H1 receptor.[12] This action directly blocks the effects of histamine released from mast cells, thereby mitigating symptoms such as itching and vascular permeability.[5] In receptor-binding assays, this compound has demonstrated a high affinity for the H1 receptor with negligible affinity for other receptors, including adrenergic, serotonergic, muscarinic, and dopaminergic receptors, highlighting its specificity.[4][13]

Mast Cell Stabilization

A key mechanism of this compound is its ability to stabilize mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory mediators.[1][3][4][5][6][14][15] This effect has been demonstrated in vitro using various mast cell models, including rat peritoneal mast cells and human conjunctival mast cells.[1][14][15]

Inhibition of Eosinophil Migration and Activity

This compound has been shown to inhibit the chemotaxis of eosinophils, a critical cell type in the late phase of allergic reactions.[1][2][3][6][7][15] This inhibition is mediated, at least in part, by its effects on chemoattractants such as leukotriene B4 (LTB4).[7][15] By preventing the recruitment of eosinophils to sites of allergic inflammation, this compound can help to reduce chronic allergic symptoms.

Modulation of Inflammatory Mediators and Adhesion Molecules

In vitro studies have revealed that this compound can suppress the production and activity of various pro-inflammatory cytokines and chemokines. It has been shown to inhibit the biosynthesis of interleukin-5 (IL-5), a key cytokine involved in eosinophil development and survival.[2][3][4][6] Additionally, this compound can downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a molecule crucial for the recruitment of inflammatory cells.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound's mechanism of action, allowing for easy comparison of its potency and efficacy in various assays.

Table 1: Mast Cell Stabilization

| Cell Type | Stimulant | This compound Concentration | Inhibition of Histamine Release | Reference |

| Rat Peritoneal Mast Cells | A23187 (Calcium Ionophore) | 1 mM | Statistically significant (p<0.01) | [15] |

| Human Conjunctival Mast Cells | IgE Challenge | IC50: 252 µM | Dose-dependent inhibition | [14] |

Table 2: Inhibition of Eosinophil Chemotaxis

| Eosinophil Source | Chemoattractant | This compound Concentration | Inhibition of Chemotaxis (% of control) | Reference |

| Guinea Pig Peritoneal Eosinophils | Leukotriene B4 (LTB4) | 0.1 mM | 81.4% | [15] |

| Guinea Pig Peritoneal Eosinophils | Leukotriene B4 (LTB4) | 1 mM | 30.7% | [15] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.

Mast Cell Histamine Release Assay

This assay quantifies the ability of a compound to inhibit the release of histamine from mast cells upon stimulation.

Protocol:

-

Mast Cell Isolation: Mast cells are isolated from a suitable source, such as rat peritoneal lavage or cultured human mast cells.[15]

-

Pre-incubation with this compound: The isolated mast cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 120 minutes).[15]

-

Stimulation: Mast cell degranulation is induced by adding a stimulant, such as the calcium ionophore A23187 or an IgE-mediated challenge.[14][15] The cells are then incubated for a short period (e.g., 10 minutes at 37°C).[15]

-

Histamine Measurement: The reaction is stopped, and the supernatant is collected. The concentration of histamine in the supernatant is measured using a sensitive method like an enzyme-linked immunosorbent assay (ELISA).[15]

-

Data Analysis: The percentage of histamine release is calculated relative to a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells). The inhibitory effect of this compound is then determined.

Eosinophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.

Protocol:

-

Eosinophil Isolation: Eosinophils are isolated from a source such as guinea pig peritoneal cells.[15]

-

Pre-incubation with this compound: The isolated eosinophils are pre-incubated with different concentrations of this compound or a vehicle control for a short duration (e.g., 20 minutes).[15]

-

Chemotaxis Chamber Setup: A microchemotaxis chamber (e.g., Neuro Probe) is used. The lower wells are filled with a chemoattractant, such as leukotriene B4 (LTB4).[15]

-

Cell Migration: The pre-incubated eosinophils are placed in the upper wells of the chamber. The chamber is then incubated for a period to allow for cell migration (e.g., 90 minutes at 37°C).[15]

-

Quantification of Migration: After incubation, the cells that have migrated to the lower wells are stained (e.g., with Giemsa stain) and counted under a microscope.[15]

-

Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the control group to determine the percentage of inhibition.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's multifaceted mechanism of action in the allergic response cascade.

Caption: Experimental workflow for the in vitro mast cell histamine release assay.

Caption: Experimental workflow for the in vitro eosinophil chemotaxis assay.

Conclusion

The in vitro evidence strongly supports the characterization of this compound as a multi-action anti-allergic agent. Its potent histamine H1 receptor antagonism, coupled with its ability to stabilize mast cells and inhibit eosinophil activity, provides a comprehensive approach to managing allergic inflammation. The quantitative data and detailed protocols presented in this guide offer valuable resources for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and similar compounds. The continued exploration of its effects on cytokine and adhesion molecule signaling pathways will likely reveal even more nuanced aspects of its mechanism of action.

References

- 1. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Toxicity Evaluation of this compound Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound salicylate? [synapse.patsnap.com]

- 6. This compound besilate for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Critical appraisal of this compound in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Downmodulatory effects of the antihistaminic drug this compound on cytokine/chemokine production and CD54 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elucidation of Inverse Agonist Activity of Bilastine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brain histamine H1 receptor occupancy of orally administered antihistamines, this compound and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

Bepotastine Besilate: A Technical Whitepaper on its Dual-Acting Anti-inflammatory and Antihistaminic Properties

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bepotastine besilate is a second-generation histamine H1 receptor antagonist with a well-documented dual mechanism of action, encompassing both potent antihistaminic and significant anti-inflammatory effects. This combination of activities makes it a highly effective therapeutic agent for allergic conditions, most notably allergic conjunctivitis. This technical guide provides an in-depth review of the preclinical and clinical data supporting this compound besilate's dual-acting properties, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental models used for its evaluation.

Introduction

Allergic inflammation is a complex cascade involving both an immediate (early-phase) and a delayed (late-phase) response.[1] The early phase is characterized by mast cell degranulation and the release of histamine, leading to acute symptoms like itching and vasodilation.[1] The late phase involves the recruitment and activation of inflammatory cells, particularly eosinophils, and the release of a broader array of pro-inflammatory mediators, including cytokines and leukotrienes.[1] this compound besilate's therapeutic efficacy stems from its ability to intervene in both of these phases.

Dual Mechanism of Action

This compound besilate's pharmacological profile is distinguished by two primary activities:

-

Histamine H1 Receptor Antagonism: As a highly selective H1 receptor antagonist, this compound besilate effectively blocks the action of histamine, a key mediator of allergic symptoms such as itching, redness, and swelling.[1][2]

-

Mast Cell Stabilization: this compound besilate inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory substances.[1][2]

Beyond these primary functions, this compound besilate exhibits a range of anti-inflammatory properties that contribute to its overall efficacy.

Signaling Pathways

The anti-inflammatory and antihistaminic actions of this compound besilate are mediated through its interaction with several key signaling pathways. The following diagram illustrates the primary mechanisms.

Quantitative Efficacy Data

The efficacy of this compound besilate has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Preclinical In Vitro and In Vivo Data

| Parameter | Model System | This compound Besilate | Comparator(s) | Reference(s) |

| Mast Cell Stabilization (IC50) | Human Conjunctival Mast Cells | 252 µM | Olopatadine: 559 µM | [3] |

| Histamine Release Inhibition | Rat Peritoneal Mast Cells (A23187-induced) | Significant inhibition at 1 mM | Ketotifen: Inhibition at 0.1 mM, attenuated at 1 mM; Olopatadine: No inhibition up to 1 mM | [4] |

| Eosinophil Chemotaxis Inhibition (% of control) | Guinea Pig Peritoneal Eosinophils (LTB4-induced) | 81.4% at 0.1 mM, 30.7% at 1 mM | Ketotifen: 79.3% at 0.1 mM, 1.8% at 1 mM; Olopatadine: 68.5% at 1 mM | [4] |

| Histamine-Induced Vascular Permeability (ED50) | Guinea Pig Model | 0.028% | Bilastine: 0.034%; Olopatadine: 0.002% | [3] |

| IL-5 Production Inhibition | Human Peripheral Blood Mononuclear Cells (Df-induced) | Significant at 10 and 100 µM (enhanced to 0.1 µM with 120 min pre-incubation) | Ketotifen & Cetirizine: Significant only at 100 µM | [5] |

Clinical Efficacy in Allergic Conjunctivitis (Conjunctival Allergen Challenge Model)

| Endpoint | This compound Besilate 1.5% | Placebo | Time Point | P-value | Reference(s) |

| Ocular Itching Score Reduction | Statistically significant reduction | - | All time points | <0.0001 | [1][6] |

| Clinically Significant Itching Reduction (≥1.0 unit difference) | Achieved | - | Majority of time points at onset and 8 hours | - | [1][6] |

| Conjunctival Hyperemia Reduction | Statistically significant reduction | - | Majority of time points during onset of action | - | [1] |

| Complete Itching Relief (Score = 0) | 68% of subjects | <2% of severely allergic subjects | 3 minutes post-CAC (onset) | - | [1] |

| Sustained Complete Itching Relief (Score = 0) | 25% of subjects | - | 7 minutes post-CAC at 8 hours post-dose | - | [1] |

| Reduction in Rhinorrhea and Nasal Congestion | Clinically meaningful reduction | - | Most time points at 8 hours post-dose | ≤0.05 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to evaluate this compound besilate.

In Vitro Mast Cell Histamine Release Assay

This assay quantifies the ability of a compound to inhibit the release of histamine from mast cells.

Protocol Details:

-

Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats.

-

Pre-incubation: The isolated mast cells are pre-incubated with varying concentrations of this compound besilate or comparator compounds for 120 minutes.

-

Stimulation: Degranulation is induced by adding the calcium ionophore A23187.

-

Incubation: The cells are incubated for a further 10 minutes at 37°C.

-

Quantification: The amount of histamine released into the culture medium is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]

In Vitro Eosinophil Chemotaxis Assay

This assay assesses the effect of this compound besilate on the migration of eosinophils towards a chemoattractant.

References

- 1. dovepress.com [dovepress.com]

- 2. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. A novel anti-allergic drug, betotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound besilate ophthalmic solution for the relief of nonocular symptoms provoked by conjunctival allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

Bepotastine's Inhibition of Eosinophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepotastine, a second-generation histamine H1 receptor antagonist, exhibits multifaceted anti-allergic properties extending beyond its primary mechanism of action. A significant component of its anti-inflammatory profile is the inhibition of eosinophil chemotaxis, a critical event in the pathophysiology of allergic inflammation. This technical guide provides an in-depth analysis of the existing research on this compound's effects on eosinophil migration. It consolidates quantitative data from in vitro and in vivo studies, details the experimental protocols used to elicit these findings, and illustrates the key signaling pathways implicated in eosinophil chemotaxis that are likely modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of allergy, immunology, and drug development.

Introduction

Eosinophils are key effector cells in the pathogenesis of allergic diseases, including allergic rhinitis, asthma, and atopic dermatitis. The recruitment of eosinophils from the bloodstream to sites of allergic inflammation is a tightly regulated process known as chemotaxis, driven by a gradient of chemoattractants. Key chemoattractants for eosinophils include eotaxins (CCL11, CCL24, CCL26), which signal through the C-C chemokine receptor 3 (CCR3), as well as lipid mediators like leukotriene B4 (LTB4) and platelet-activating factor (PAF).[1]

This compound has demonstrated clinical efficacy in the treatment of allergic conditions, and its therapeutic effects are attributed not only to histamine H1 receptor blockade and mast cell stabilization but also to its ability to suppress the infiltration of eosinophils into inflamed tissues.[2][3] This guide will delve into the preclinical evidence supporting the inhibitory action of this compound on eosinophil chemotaxis.

Quantitative Data on this compound's Inhibition of Eosinophil Chemotaxis

The inhibitory effect of this compound on eosinophil chemotaxis has been quantified in several preclinical studies. The following tables summarize the key findings from in vitro and in vivo experiments.

Table 1: In Vitro Inhibition of LTB4-Induced Eosinophil Chemotaxis

This table presents data from a study by Fujii et al. (2009), which compared the inhibitory effects of this compound, ketotifen, and olopatadine on leukotriene B4 (LTB4)-induced chemotaxis of guinea pig peritoneal eosinophils.[4]

| Drug | Concentration (mM) | Inhibition of Eosinophil Chemotaxis (% of Control) |

| This compound | 0.1 | 81.4% |

| 1 | 30.7% | |

| Ketotifen | 0.1 | 79.3% |

| 1 | 1.8% | |

| Olopatadine | 1 | 68.5% |

Data are presented as the percentage of migrating cells compared to the control group (LTB4 alone). A lower percentage indicates greater inhibition.[4]

Table 2: In Vivo Inhibition of PAF-Induced Eosinophil Infiltration

This table summarizes the findings from a study by Kida et al. (2010) that evaluated the effect of topically administered this compound on platelet-activating factor (PAF)-induced eosinophil infiltration into the conjunctival tissue of guinea pigs.[2]

| Treatment | Eosinophil Infiltration |

| This compound besilate 1.0% | More effective suppression than ketotifen 0.05% |

This study demonstrated a significant reduction in eosinophil numbers in the conjunctiva of this compound-treated animals compared to those treated with ketotifen.[2]

Experimental Protocols

A thorough understanding of the methodologies employed in these studies is crucial for the interpretation of the data and for the design of future research.

In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

The in vitro inhibitory effects of this compound on eosinophil chemotaxis are typically assessed using a modified Boyden chamber assay.[4]

Objective: To quantify the migration of eosinophils towards a chemoattractant in the presence or absence of this compound.

Materials:

-

Cells: Eosinophils isolated from the peritoneal cavity of guinea pigs.

-

Chemoattractant: Leukotriene B4 (LTB4).

-

Test Compounds: this compound, ketotifen, olopatadine.

-

Apparatus: Microchemotaxis chamber (e.g., Neuro Probe).

-

Stain: Giemsa stain.

Protocol:

-

Eosinophil Isolation: Eosinophils are harvested from the peritoneal cavity of guinea pigs.

-

Pre-incubation: The isolated eosinophils are pre-incubated with this compound or other test compounds for a specified period (e.g., 20 minutes).

-

Chamber Assembly: The microchemotaxis chamber is assembled with a filter membrane separating the upper and lower wells.

-

Loading:

-

The lower wells are filled with a solution containing the chemoattractant (LTB4).

-

The pre-incubated eosinophils are placed in the upper wells.

-

-

Incubation: The chamber is incubated at 37°C for a duration that allows for cell migration (e.g., 90 minutes).

-

Quantification:

-

After incubation, the filter is removed, and the non-migrated cells on the upper surface are wiped away.

-

The migrated cells on the lower surface of the filter are fixed and stained with Giemsa.

-

The number of migrated eosinophils is counted under a microscope.

-

Workflow Diagram:

In Vivo PAF-Induced Conjunctival Eosinophil Infiltration

This in vivo model assesses the ability of topically applied this compound to inhibit eosinophil recruitment in an animal model of allergic conjunctivitis.[2]

Objective: To evaluate the effect of this compound on platelet-activating factor (PAF)-induced eosinophil infiltration in the conjunctiva of guinea pigs.

Animals: Male Hartley guinea pigs.

Materials:

-

Inducing Agent: Platelet-activating factor (PAF).

-

Test Compounds: this compound besilate (e.g., 1.0% ophthalmic solution), Ketotifen (e.g., 0.05% ophthalmic solution).

-

Anesthesia: As required for procedures.

-

Histological Supplies: Fixatives, embedding media, stains (e.g., Hansel stain).

Protocol:

-

Animal Sensitization (if required for other models, but not for PAF-induced): For antigen-induced models, animals are typically sensitized with an allergen like ovalbumin.

-

Drug Administration: A solution of this compound or a comparator drug is topically administered to the conjunctival sac of the guinea pigs.

-

Induction of Infiltration: After a specified time following drug administration, PAF is subconjunctivally injected to induce eosinophil infiltration.

-

Tissue Collection: At a predetermined time point after PAF challenge (e.g., 24 hours), the animals are euthanized, and the conjunctival tissue is excised.

-

Histological Processing: The excised tissue is fixed, processed, and embedded in paraffin.

-

Staining and Quantification:

-

Tissue sections are cut and stained to identify eosinophils (e.g., with Hansel stain).

-

The number of eosinophils in a defined area of the conjunctival stroma is counted under a microscope.

-

Workflow Diagram:

Signaling Pathways in Eosinophil Chemotaxis

Eosinophil chemotaxis is a complex process mediated by the activation of specific signaling pathways upon chemoattractant receptor binding. The primary receptor involved in allergic eosinophil recruitment is CCR3.

CCR3 Signaling Cascade

The binding of eotaxins to CCR3, a G-protein coupled receptor, initiates a signaling cascade that is central to eosinophil migration.

Key Steps:

-

Ligand Binding: Eotaxin binds to the extracellular domain of the CCR3 receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins (primarily of the Gi family).

-

Downstream Effectors: The activated G-protein subunits dissociate and activate downstream effector molecules, most notably Phosphoinositide 3-kinase (PI3K).

-

PI3K/Akt Pathway: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).

-

Cytoskeletal Rearrangement: The activation of the PI3K/Akt pathway, along with other signaling molecules, leads to the reorganization of the actin cytoskeleton, which is essential for cell polarization and motility. This results in the formation of lamellipodia and filopodia, enabling the eosinophil to migrate along the chemoattractant gradient.

While direct evidence of this compound's interaction with the CCR3 signaling pathway in eosinophils is not yet fully elucidated, its ability to inhibit eosinophil chemotaxis suggests a potential modulatory effect on one or more components of this cascade.

Signaling Pathway Diagram:

Conclusion

The available preclinical data strongly support the role of this compound as an inhibitor of eosinophil chemotaxis. Both in vitro and in vivo studies demonstrate its ability to significantly reduce eosinophil migration induced by key chemoattractants involved in allergic inflammation. The mechanism of this inhibition is likely linked to the modulation of critical signaling pathways such as the CCR3-mediated PI3K/Akt cascade, although further research is warranted to fully elucidate the precise molecular targets of this compound within eosinophils. The findings presented in this technical guide underscore the multifaceted anti-allergic profile of this compound and provide a solid foundation for its clinical application in the management of eosinophil-driven allergic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

Bepotastine's Interaction with the Leukotriene B4 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepotastine is a second-generation antihistamine and mast cell stabilizer with a multifaceted mechanism of action that extends beyond its primary effects on the histamine H1 receptor.[1][2] A significant aspect of its anti-inflammatory profile is its interaction with the leukotriene B4 (LTB4) pathway. LTB4 is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway and is a key player in orchestrating inflammatory responses, particularly the recruitment and activation of leukocytes such as eosinophils and neutrophils.[3] This technical guide provides an in-depth exploration of the molecular and cellular interactions between this compound and the LTB4 signaling cascade, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of LTB4-Induced Cellular Responses

This compound's primary influence on the LTB4 pathway is not through the inhibition of LTB4 synthesis but rather by antagonizing its downstream effects.[4] Studies have demonstrated that this compound does not affect the production of LTB4 itself.[4] Instead, it effectively suppresses the cellular responses triggered by LTB4, most notably eosinophil chemotaxis and calcium mobilization in inflammatory cells.[4][5]

Inhibition of Leukotriene B4-Induced Eosinophil Chemotaxis

Eosinophils are key effector cells in allergic inflammation, and their migration to inflammatory sites is significantly driven by LTB4. This compound has been shown to potently inhibit LTB4-induced eosinophil chemotaxis in vitro.

Table 1: Quantitative Analysis of this compound's Inhibition of LTB4-Induced Eosinophil Chemotaxis

| This compound Concentration | Inhibition of Eosinophil Chemotaxis (% of Control) | Reference |

| 0.1 mM | 81.4% | [1] |

| 1 mM | 30.7% | [1] |

Suppression of Leukotriene B4-Induced Calcium Influx

Leukotriene B4 exerts its effects by binding to its cell surface receptors, primarily BLT1 and BLT2, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i), a critical event for cellular activation, including degranulation and chemotaxis. This compound has been demonstrated to suppress this LTB4-induced calcium influx in both neutrophils and neurons.[4]

Table 2: this compound's Effect on LTB4-Induced Calcium Mobilization

| Cell Type | Effective this compound Concentration | Reference |

| Cultured Neutrophils | 1-100 µM | [4] |

| Cultured Dorsal Root Ganglion Neurons | 100 µM | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental designs discussed, the following diagrams have been generated using the DOT language.

Leukotriene B4 Signaling Pathway and this compound's Point of Intervention

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Eosinophil chemotaxis inhibited by 5-lipoxygenase blockade and leukotriene receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppression by this compound besilate of substance P-induced itch-associated responses through the inhibition of the leukotriene B4 action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

Bepotastine's Suppression of Interleukin-5 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepotastine is a second-generation histamine H1 receptor antagonist with a multifaceted anti-allergic profile. Beyond its primary antihistaminic activity, this compound exhibits mast cell stabilizing properties and inhibitory effects on eosinophil migration.[1] A key aspect of its anti-inflammatory action is the suppression of pro-inflammatory cytokines, including Interleukin-5 (IL-5). IL-5 is a critical cytokine in the Th2-mediated immune response, playing a pivotal role in the differentiation, maturation, activation, and survival of eosinophils. This guide provides an in-depth technical overview of the existing research on this compound's ability to suppress IL-5 production, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Suppression of IL-5

This compound has been demonstrated to significantly inhibit the production of IL-5 from human peripheral blood mononuclear cells (PBMCs). This inhibitory effect is a key component of its broader anti-allergic and anti-inflammatory properties.[2]

Quantitative Data on IL-5 Suppression

The primary evidence for this compound's direct effect on IL-5 production comes from in vitro studies using human PBMCs from donors sensitive to Dermatophagoides farinae (Df) extract. The following table summarizes the dose-dependent inhibitory effects of this compound on Df-induced IL-5 production.

| This compound Concentration (µM) | IL-5 Production Inhibition | Statistical Significance | Reference |

| 0.1 | Enhanced and significant when added 120 min before antigen stimulation | Significant | [2] |

| 10 | Significantly inhibited | Significant | [2] |

| 100 | Significantly inhibited | Significant | [2] |

Table 1: Dose-Dependent Inhibition of IL-5 Production by this compound in Df-Stimulated Human PBMCs.

For comparison, other antihistamines such as ketotifen and cetirizine only showed significant inhibition of IL-5 production at a concentration of 100 µM.[2]

Postulated Signaling Pathways

While the precise molecular pathway for this compound's suppression of IL-5 has not been fully elucidated in a single comprehensive study, based on the known mechanisms of IL-5 regulation and the broader effects of antihistamines, a plausible signaling cascade can be proposed. The production of IL-5 in Th2 lymphocytes is primarily regulated by the transcription factor GATA3, which is in turn activated by upstream signaling pathways such as the MAP kinase (MAPK) and NF-κB pathways.

It is hypothesized that this compound may interfere with one or more of these signaling nodes. The diagram below illustrates a potential mechanism for this compound's action.

Caption: Hypothesized signaling pathway for this compound's suppression of IL-5.

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the effect of this compound on IL-5 production.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the whole blood 1:1 with sterile, room temperature phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a sterile conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

-

PBMC Collection: After centrifugation, carefully aspirate the "buffy coat" layer containing the PBMCs and transfer to a new sterile conical tube.

-

Washing: Wash the isolated PBMCs by adding sterile PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.

-

Cell Counting and Resuspension: Resuspend the final PBMC pellet in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin). Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

In Vitro Stimulation of PBMCs and this compound Treatment

The workflow for PBMC stimulation and treatment is outlined below.

Caption: Workflow for in vitro PBMC stimulation and this compound treatment.

-

Cell Seeding: Seed the isolated PBMCs into a 96-well cell culture plate at a density of 1 x 10^6 cells/mL in complete culture medium.

-

This compound Pre-incubation: Prepare stock solutions of this compound besilate in a suitable solvent (e.g., sterile water or DMSO) and dilute to the desired final concentrations in culture medium. Add the this compound solutions to the appropriate wells and pre-incubate for 120 minutes at 37°C in a humidified 5% CO2 incubator.

-

Antigen Stimulation: Add the Dermatophagoides farinae extract to the wells at a final concentration of 10 µg/mL. Include appropriate controls (unstimulated cells, vehicle control).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis.

Measurement of IL-5 by Enzyme-Linked Immunosorbent Assay (ELISA)

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-5 and incubate overnight.

-

Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

-

Sample and Standard Incubation: Add the collected cell culture supernatants and a serial dilution of recombinant human IL-5 standard to the wells and incubate.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for human IL-5.

-

Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Signal Detection: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentration of IL-5 in the samples by comparing their absorbance to the standard curve.

Conclusion

The available evidence indicates that this compound effectively suppresses the production of IL-5 from human PBMCs in a dose-dependent manner. This action likely contributes to its overall anti-allergic and anti-inflammatory efficacy, particularly in conditions characterized by eosinophilic inflammation. While the precise intracellular signaling pathways mediating this effect are yet to be fully elucidated, it is plausible that this compound interferes with key signaling cascades such as the MAPK and NF-κB pathways, which are critical for the expression of the master Th2 transcription factor, GATA3, and subsequent IL-5 gene transcription. Further research is warranted to delineate the exact molecular targets of this compound within these pathways in immune cells. The experimental protocols outlined in this guide provide a framework for future investigations into the immunomodulatory effects of this compound and other anti-allergic compounds.

References

- 1. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel anti-allergic drug, betotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of Bepotastine and its Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepotastine is a second-generation piperidine antihistamine renowned for its potent and selective antagonism of the histamine H1 receptor. This technical guide provides a comprehensive overview of the molecular structure of this compound, its chemical properties, and its detailed interactions with various receptors. A key focus is the quantitative analysis of its binding affinities, presented in a structured tabular format for comparative assessment. Furthermore, this document outlines the detailed experimental methodologies for key assays and visualizes the critical signaling pathways and experimental workflows using Graphviz diagrams, offering a thorough resource for researchers and professionals in drug development.

Molecular Structure and Chemical Properties of this compound

This compound is a chiral molecule with a single stereocenter, existing as the active (S)-enantiomer. The clinically used form is typically this compound besilate, the benzenesulfonate salt of this compound, which enhances its stability and solubility.

The core structure of this compound features a piperidine ring linked to a butanoic acid moiety and an ether linkage to a (4-chlorophenyl)(pyridin-2-yl)methanol group. This specific three-dimensional arrangement is crucial for its high-affinity binding to the histamine H1 receptor.[1]

Table 1: Chemical and Physical Properties of this compound and this compound Besilate

| Property | This compound (Free Base) | This compound Besilate |

| Chemical Formula | C₂₁H₂₅ClN₂O₃[1] | C₂₇H₃₁ClN₂O₆S[2] |

| Molecular Weight | 388.89 g/mol [3] | 547.06 g/mol [2] |

| IUPAC Name | 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid[2] | benzenesulfonic acid;4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid[2] |

| CAS Number | 125602-71-3[1] | 190786-44-8[1] |

| Appearance | - | White or pale yellowish crystalline powder[4] |

| Chirality | (S)-enantiomer | (S)-enantiomer |

| SMILES | C1CN(CCC1O--INVALID-LINK--C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O[2] | C1CN(CCC1O--INVALID-LINK--C3=CC=CC=N3)CCCC(=O)O |

| InChI Key | UDGHXQPQKQPSBB-BOXHHOBZSA-N[2] | YWGDOWXRIALTES-NRFANRHFSA-N[3] |

Receptor Binding Profile of this compound

This compound is characterized by its high selectivity for the histamine H1 receptor. In vitro radioligand binding assays have demonstrated that this compound has a strong affinity for the H1 receptor and negligible affinity for a range of other receptors, which contributes to its favorable side-effect profile.[1][2][5]

Table 2: Receptor Binding Affinity (Ki) of this compound

| Receptor | Ligand | Tissue Source | Ki (nM) | Reference |

| Histamine H₁ | [³H]mepyramine | Guinea pig cerebral cortex | 11 | (Kato et al., 1997) |

| Adrenergic α₁ | [³H]prazosin | Rat cerebral cortex | > 10,000 | (Non-clinical review)[2] |

| Adrenergic α₂ | [³H]yohimbine | Rat cerebral cortex | > 10,000 | (Non-clinical review)[2] |

| Adrenergic β | [³H]dihydroalprenolol | Rat cerebral cortex | > 10,000 | (Non-clinical review)[2] |

| Serotonin 5-HT₂ | [³H]spiperone | Rat cerebral cortex | > 10,000 | (Non-clinical review)[2] |

| Muscarinic M₁ | [³H]pirenzepine | Rat cerebral cortex | > 10,000 | (Non-clinical review)[2] |

| Dopamine D₂ | [³H]spiperone | Rat striatum | > 10,000 | (Non-clinical review)[5] |

| Benzodiazepine | [³H]diazepam | Rat cerebral cortex | > 10,000 | (Non-clinical review)[5] |

Key Mechanisms of Action and Signaling Pathways

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as a histamine H1 receptor antagonist, but also through mast cell stabilization and inhibition of eosinophil migration.

Histamine H1 Receptor Antagonism

As a potent antagonist of the histamine H1 receptor, this compound competitively inhibits the binding of histamine, thereby blocking the downstream signaling cascade that leads to allergic symptoms. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in the physiological responses of an allergic reaction.

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Mast Cell Stabilization

This compound has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. This action is independent of its H1 receptor antagonism and contributes to its overall anti-allergic efficacy. The stabilization of mast cells prevents the degranulation process that is a hallmark of the early phase of an allergic reaction.

References

- 1. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine this compound besilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Leukotriene B4 amplifies eosinophil accumulation in response to nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Bepotastine Besilate: A Technical Guide to its Discovery, Synthesis, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepotastine besilate is a second-generation antihistamine distinguished by its dual-action mechanism.[1][2] It is a highly selective H1 receptor antagonist and a mast cell stabilizer, making it an effective treatment for allergic conditions such as allergic rhinitis and allergic conjunctivitis.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to this compound besilate, intended for professionals in the field of drug development and research.

Discovery and Development

This compound was discovered by Ube Industries and co-developed with Tanabe Seiyaku in Japan, where it is marketed under the brand name Talion.[3][4] Subsequently, Senju Pharmaceutical, now owned by Allergan, was granted exclusive worldwide rights for the development, manufacture, and marketing of this compound for ophthalmic use, with the exception of certain Asian countries.[3][4] In the United States, the ophthalmic preparation was granted to ISTA Pharmaceuticals.[3][4]

The development of this compound focused on creating a potent antihistamine with a favorable safety profile, particularly with reduced sedative effects compared to first-generation antihistamines.[5][6] Preclinical and clinical studies have demonstrated its efficacy in alleviating symptoms of allergic conjunctivitis and rhinitis.[7][8][9] The (S)-enantiomer of this compound has been shown to possess greater antihistaminic and anti-allergic activity compared to the (R)-enantiomer, leading to the development of synthesis methods focused on producing the pure (S)-isomer.[10]

Mechanism of Action

This compound besilate exerts its therapeutic effects through multiple mechanisms:

-

Histamine H1 Receptor Antagonism: It is a potent and selective antagonist of the histamine H1 receptor, directly blocking the actions of histamine, a key mediator of allergic symptoms.[1][11][12] this compound shows negligible affinity for other receptors such as histamine H3, adrenergic (α1, α2, β), serotonin (5-HT2), muscarinic, and benzodiazepine receptors, which contributes to its low incidence of side effects.[5][13][14]

-

Mast Cell Stabilization: this compound inhibits the release of histamine and other pro-inflammatory mediators from mast cells, preventing the initiation of the allergic cascade.[1][15][16]

-

Inhibition of Eosinophil Migration: It suppresses the migration of eosinophils to inflammatory sites, a key component of the late-phase allergic reaction.[5][15][17]

-

Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines like IL-5 and the activity of leukotrienes (LTB4 and LTD4).[5][13][14]

Pharmacokinetics

Following topical ophthalmic administration, this compound is minimally absorbed into the systemic circulation.[11][18] After oral administration, it is rapidly absorbed.[5] The primary route of elimination is through urinary excretion, with 75-90% of the drug excreted unchanged.[3][18]

Data Presentation

Pharmacokinetic Parameters

| Parameter | Value | Species/Conditions | Reference |

| Cmax (Ophthalmic) | 5.1 ± 2.5 ng/mL (1% solution) | Healthy Adults | [11] |

| 7.3 ± 1.9 ng/mL (1.5% solution) | Healthy Adults | [11] | |

| Cmax (Oral) | 99.9 ± 31.4 ng/mL (10 mg this compound Besilate) | Healthy Participants | [19] |

| 101.0 ± 26.3 ng/mL (9.64 mg this compound Salicylate) | Healthy Participants | [19] | |

| Tmax (Ophthalmic) | 1-2 hours | Healthy Adults | [11] |

| Tmax (Oral) | 1.2 hours | [5] | |

| AUClast (Oral) | 388.9 ± 102.6 ng·h/mL (10 mg this compound Besilate) | Healthy Participants | [19] |

| 389.8 ± 112.2 ng·h/mL (9.64 mg this compound Salicylate) | Healthy Participants | [19] | |

| AUC∞ (Oral) | 392.4 ± 103.6 ng·h/mL (10 mg this compound Besilate) | Healthy Participants | [19] |

| 393.7 ± 111.7 ng·h/mL (9.64 mg this compound Salicylate) | Healthy Participants | [19] | |

| Protein Binding | 55% | [5][18] | |

| Elimination | 75-90% unchanged in urine | [3][18] |

Receptor Binding and In Vitro Efficacy

| Parameter | Value | Model System | Reference |

| Histamine H1 Receptor Occupancy (Brain) | 14.7% (10 mg oral dose) | Human PET with 11C-doxepin | [6] |

| Inhibition of Mast Cell Histamine Release | Statistically significant at 1 mM | A23187-induced release from rat peritoneal mast cells | [16] |

| Inhibition of Eosinophil Chemotaxis | Dose-dependent inhibition at 0.1 mM and 1 mM | LTB4-induced chemotaxis of guinea pig peritoneal eosinophils | [16] |

| Inhibition of Human Conjunctival Mast Cell Degranulation (IC50) | 252 µM | IgE-stimulated human conjunctival mast cells | [20] |

Experimental Protocols

Synthesis of (S)-Bepotastine Besilate

A common method for the synthesis of (S)-Bepotastine besilate involves the following key steps.[3][21][22][23] It is important to note that various synthetic routes exist, including those employing chiral resolution and asymmetric synthesis.[10][24][25][26][27][28]

Step 1: Synthesis of Racemic this compound [3][21]

-

React 4-[1-(4-chlorophenyl)-1-(2-pyridyl)methoxy]piperidine with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate in a suitable solvent like acetone.

-

Reflux the reaction mixture.

-

After completion of the reaction, filter the inorganic salts and concentrate the filtrate to obtain the ethyl ester of this compound.

-

Hydrolyze the ester using a base like sodium hydroxide in an aqueous alcohol solution to yield racemic this compound.

Step 2: Chiral Resolution and Salt Formation [3]

-

Dissolve the racemic this compound in a suitable solvent such as acetonitrile.

-

Add a chiral resolving agent. Various agents have been reported, including N-acyl amino acids or their derivatives.[3]

-

Allow the diastereomeric salt of the desired (S)-enantiomer to crystallize.

-

Isolate the crystals by filtration.

-

Treat the isolated salt with a base to liberate the free (S)-bepotastine.

-

Dissolve the (S)-bepotastine in a suitable solvent like acetonitrile.

-

Add benzenesulfonic acid monohydrate to the solution.

-

Stir the mixture to allow for the precipitation of (S)-Bepotastine besilate.

-

Filter and dry the solid product to obtain (S)-Bepotastine besilate with high optical purity.

In Vitro Mast Cell Stabilization Assay[17][18]

This protocol assesses the ability of this compound besilate to inhibit histamine release from mast cells.

-

Mast Cell Isolation: Isolate peritoneal mast cells from rats.

-

Pre-incubation: Pre-incubate the isolated mast cells with varying concentrations of this compound besilate or a vehicle control for a specified period (e.g., 120 minutes).

-

Stimulation: Induce mast cell degranulation by adding a secretagogue such as the calcium ionophore A23187.

-

Incubation: Incubate the cells for a short period (e.g., 10 minutes) at 37°C.

-

Histamine Measurement: Centrifuge the cell suspension to pellet the cells. Collect the supernatant and measure the histamine content using a sensitive method like ELISA.

-

Data Analysis: Calculate the percentage inhibition of histamine release for each concentration of this compound besilate compared to the vehicle control.

In Vitro Eosinophil Chemotaxis Assay[17][18]

This assay evaluates the effect of this compound besilate on eosinophil migration.

-

Eosinophil Isolation: Isolate eosinophils from the peritoneal cavity of guinea pigs.

-

Pre-incubation: Pre-incubate the isolated eosinophils with different concentrations of this compound besilate or a vehicle control for a short duration (e.g., 20 minutes).

-

Chemotaxis Assay:

-

Place a chemoattractant, such as leukotriene B4 (LTB4), in the lower wells of a microchemotaxis chamber.

-

Place the pre-incubated eosinophils in the upper wells, separated from the lower wells by a filter membrane.

-

-

Incubation: Incubate the chamber at 37°C for a period sufficient to allow cell migration (e.g., 90 minutes).

-

Cell Counting: After incubation, remove the filter, fix, and stain the cells that have migrated to the lower side of the filter.

-

Data Analysis: Count the number of migrated eosinophils under a microscope and calculate the percentage inhibition of chemotaxis for each concentration of this compound besilate compared to the control.

In Vivo Conjunctival Allergen Challenge (CAC) Model[8][9][30][31]

The CAC model is a standardized method to evaluate the efficacy of anti-allergic ophthalmic drugs.

-

Subject Selection: Recruit subjects with a history of allergic conjunctivitis and a positive skin test to a specific allergen.

-

Baseline Assessment: Assess and record baseline ocular signs and symptoms, including itching and conjunctival redness, on a standardized scale (e.g., 0-4).

-

Drug Administration: Instill one drop of this compound besilate ophthalmic solution or placebo into each eye.

-

Allergen Challenge: After a specified time post-dosing (e.g., 15 minutes for onset of action, 8 or 16 hours for duration of action), instill a predetermined amount of the specific allergen into the conjunctival cul-de-sac of each eye.

-

Efficacy Assessment: At various time points after the allergen challenge (e.g., 3, 5, and 7 minutes for itching; 7, 15, and 20 minutes for redness), subjects and investigators assess and record the severity of ocular signs and symptoms using the standardized scales.

-

Data Analysis: Compare the mean scores for ocular itching and conjunctival hyperemia between the this compound besilate and placebo groups to determine the drug's efficacy.

Visualizations

Caption: A simplified overview of a common synthetic route for this compound besilate.

Caption: The multi-faceted mechanism of action of this compound besilate in the allergic cascade.

Caption: A typical workflow for a Conjunctival Allergen Challenge (CAC) clinical trial.

References

- 1. nbinno.com [nbinno.com]

- 2. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Brain histamine H1 receptor occupancy of orally administered antihistamines, this compound and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound besilate ophthalmic solution for the relief of nonocular symptoms provoked by conjunctival allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multicenter clinical evaluation of this compound besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20140046068A1 - Method of synthesizing this compound or benzenesulfonic acid salt thereof and intermediates used therein - Google Patents [patents.google.com]

- 11. drugs.com [drugs.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Efficacy and Toxicity Evaluation of this compound Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reference.medscape.com [reference.medscape.com]

- 19. Pharmacokinetic comparisons of this compound besilate and this compound salicylate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. WO2019073486A1 - Improved process for the manufacture of this compound and its besilate salt - Google Patents [patents.google.com]

- 22. An Improved Process For The Preparation Of this compound Besilate And [quickcompany.in]

- 23. tandfonline.com [tandfonline.com]

- 24. Asymmetric syntheses method of ophthalmologic drug this compound besilate - Eureka | Patsnap [eureka.patsnap.com]

- 25. Efficient synthesis of this compound and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Total synthesis method of this compound besilate - Eureka | Patsnap [eureka.patsnap.com]

- 27. CN109879800B - Preparation process of this compound drug intermediate - Google Patents [patents.google.com]

- 28. EP2167488A2 - Process for preparing this compound and intermediates used therein - Google Patents [patents.google.com]

The Pharmacological Profile of Bepotastine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of bepotastine, a second-generation piperidine derivative antihistamine. This compound is a highly selective histamine H1 receptor antagonist with additional mast cell stabilizing and anti-inflammatory properties, making it a subject of significant interest in allergy and immunology research. This document details its receptor binding profile, pharmacodynamic effects, and the experimental methodologies used for its characterization.

Receptor Affinity and Selectivity

This compound demonstrates a high binding affinity for the histamine H1 receptor, a key factor in its potent antihistaminic effects. Its selectivity for the H1 receptor over other receptor types minimizes the risk of off-target effects, contributing to a favorable safety profile.

Table 1: this compound Receptor Binding Affinity

| Receptor | Species | Tissue/Cell Line | Kᵢ (nM) |

| Histamine H₁ | Guinea Pig | Cerebral Cortex | 1.9 |

| Histamine H₁ | Human | CHO Cells (recombinant) | 11 |

Table 2: this compound Receptor Selectivity Profile

| Receptor | IC₅₀ (µM) |

| Muscarinic M₁ | > 10 |

| α₁-Adrenergic | > 10 |

| Dopamine D₂ | > 10 |

| Serotonin 5-HT₂ | > 10 |

Experimental Protocols

Radioligand Receptor Binding Assay

This assay quantifies the affinity of this compound for the histamine H1 receptor.

-

Membrane Preparation:

-

Cerebral cortices from male Hartley guinea pigs are homogenized in an ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate undergoes centrifugation at 50,000 x g for 20 minutes.

-

The resulting pellet is washed and resuspended in fresh buffer to yield the crude membrane fraction.

-

-

Assay Procedure:

-

The membrane preparation is incubated with [³H]mepyramine, a radiolabeled H1 receptor antagonist, and varying concentrations of this compound.

-

The incubation is carried out at 25°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Pharmacodynamic Profile

This compound's in vivo efficacy is demonstrated through its inhibition of histamine-mediated physiological responses.

Table 3: In Vivo Pharmacodynamic Activity of this compound

| Pharmacological Effect | Animal Model | ED₅₀ (mg/kg, p.o.) |

| Inhibition of Histamine-induced Vascular Permeability | Guinea Pig | 0.048 |

| Inhibition of Homologous Passive Cutaneous Anaphylaxis | Rat | 0.13 |

Histamine-Induced Vascular Permeability Model

This model assesses the ability of this compound to counteract the increase in capillary permeability induced by histamine.

-

Procedure:

-

Male Hartley guinea pigs are administered this compound orally.

-

After one hour, Evans blue dye (a marker for plasma protein leakage) is injected intravenously.

-

Immediately following the dye injection, histamine is injected intradermally.

-

After 30 minutes, the animals are euthanized, and the skin at the injection site is excised.

-

The extravasated dye is extracted and quantified spectrophotometrically.

-

The dose of this compound that causes a 50% reduction in dye leakage (ED₅₀) is calculated.

-

Signaling Pathway

This compound acts as a competitive antagonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). By blocking the binding of histamine, this compound prevents the activation of the Gαq/11 protein and the subsequent downstream signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP₃), and diacylglycerol (DAG). This ultimately inhibits the release of intracellular calcium and the activation of protein kinase C (PKC), which are responsible for mediating the pro-inflammatory and allergic responses.

Conclusion

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the histamine H1 receptor. This, combined with its in vivo efficacy in mitigating histamine-induced responses, underscores its role as a potent antihistamine. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further research and development in the field of allergic and inflammatory disorders.

Bepotastine's Attenuation of Pro-Inflammatory Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bepotastine, a second-generation histamine H1 receptor antagonist, exhibits a multifaceted anti-inflammatory profile beyond its well-established anti-allergic effects. This technical guide provides an in-depth analysis of this compound's impact on the production of pro-inflammatory cytokines. By stabilizing mast cells, inhibiting eosinophil migration, and directly modulating cytokine expression in various cell types, this compound demonstrates significant potential in mitigating inflammatory responses. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Chronic inflammatory and allergic conditions are characterized by the overproduction of pro-inflammatory cytokines, leading to tissue damage and debilitating symptoms. This compound, primarily known for its efficacy in treating allergic conjunctivitis and urticaria, has demonstrated broader immunomodulatory effects. Its mechanism of action extends beyond histamine H1 receptor blockade to include the stabilization of mast cells and the inhibition of eosinophil recruitment to inflammatory sites.[1][2][3] A growing body of evidence, detailed in this guide, highlights its direct inhibitory effects on the production of key pro-inflammatory cytokines, suggesting a wider therapeutic potential for this compound.

This compound's Effect on Pro-Inflammatory Cytokine Production: Quantitative Data

This compound has been shown to significantly suppress the production of several key pro-inflammatory cytokines and chemokines in a dose-dependent manner. The following tables summarize the quantitative data from in vitro studies.

Table 1: Effect of this compound on Cytokine and Chemokine Production in Human Epidermal Keratinocytes

| Cytokine/Chemokine | Cell Type | Stimulant | This compound Concentration | Inhibition (%) | Reference |

| IL-1α | Human Epidermal Keratinocytes | Poly(I:C) | 100 µM | Significant Suppression | Kobayashi et al. |

| CXCL10 (IP-10) | Human Epidermal Keratinocytes | Poly(I:C) | 100 µM | Significant Suppression | Kobayashi et al. |

| CCL17 (TARC) | Human Epidermal Keratinocytes | Poly(I:C) | 100 µM | Significant Suppression | Kobayashi et al. |

Source: Data extrapolated from Kobayashi et al. The study demonstrated significant suppression but did not provide specific percentage inhibition values in the abstract.[4]

Table 2: Effect of this compound on IL-5 Production in Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Cell Type | Stimulant | This compound Concentration | Inhibition | Reference |

| IL-5 | Human PBMCs | Dermatophagoides farinae extract | 0.1 µM | Significant | Kaminuma et al.[5][6] |

| IL-5 | Human PBMCs | Dermatophagoides farinae extract | 10 µM | Significant | Kaminuma et al.[5][6] |

| IL-5 | Human PBMCs | Dermatophagoides farinae extract | 100 µM | Significant | Kaminuma et al.[5][6] |

Source: Kaminuma et al. demonstrated significant inhibition at these concentrations, particularly when pre-incubated.[5][6]

Key Signaling Pathways Modulated by this compound

This compound's inhibitory effect on pro-inflammatory cytokine production is mediated through the modulation of key intracellular signaling pathways. While direct evidence for this compound's interaction with the NF-κB pathway is still emerging, its known anti-inflammatory properties and the central role of NF-κB in cytokine gene transcription strongly suggest its involvement.

Proposed Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β. It is hypothesized that this compound may interfere with this cascade, preventing the nuclear translocation of NF-κB and subsequent cytokine production.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on pro-inflammatory cytokine production.

Cell Culture and Stimulation for Cytokine Production

Objective: To culture human epidermal keratinocytes and stimulate them to produce pro-inflammatory cytokines for subsequent analysis of this compound's inhibitory effects.

Protocol:

-

Cell Culture: Human epidermal keratinocytes (HaCaT cells) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control. The cells are pre-incubated for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent such as Polyinosinic:polycytidylic acid (Poly(I:C)) at a concentration of 10 µg/mL to induce cytokine production.

-

Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected, centrifuged to remove cellular debris, and stored at -80°C until cytokine analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the concentration of specific pro-inflammatory cytokines in cell culture supernatants.

Protocol:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-1α) overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample and Standard Incubation: The plate is washed again, and diluted samples and a serial dilution of the recombinant cytokine standard are added to the wells. The plate is incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added. The plate is incubated for 30 minutes at room temperature in the dark.

-

Substrate Addition and Measurement: After a final wash, a substrate solution (e.g., TMB) is added to each well, and the color development is stopped with a stop solution. The absorbance is measured at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by interpolating from the standard curve.[7][8]

Mast Cell Degranulation Assay

Objective: To assess the ability of this compound to stabilize mast cells and inhibit the release of inflammatory mediators.

Protocol:

-

Cell Preparation: Rat basophilic leukemia (RBL-2H3) cells, a mast cell line, are cultured and sensitized with anti-DNP IgE overnight.

-

Pre-treatment: The sensitized cells are washed and pre-incubated with various concentrations of this compound for 30 minutes.

-

Degranulation Induction: Degranulation is induced by challenging the cells with DNP-BSA.

-

Mediator Release Measurement: The release of β-hexosaminidase, a granular enzyme, into the supernatant is measured as an indicator of degranulation. The enzyme activity is determined by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate.[9][10]

Eosinophil Chemotaxis Assay

Objective: To evaluate the effect of this compound on the migration of eosinophils towards a chemoattractant.

Protocol:

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation and immunomagnetic negative selection.

-

Chemotaxis Chamber Setup: A Boyden chamber or a similar chemotaxis system with a polycarbonate membrane is used. The lower chamber is filled with a chemoattractant (e.g., eotaxin or LTB4).

-

Cell Treatment and Migration: Eosinophils are pre-treated with this compound or vehicle and then placed in the upper chamber. The chamber is incubated to allow cell migration through the membrane.

-

Quantification of Migration: Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope.[11][12]

Conclusion

This compound demonstrates a significant and clinically relevant inhibitory effect on the production of pro-inflammatory cytokines. Its multimodal mechanism of action, encompassing histamine H1 receptor antagonism, mast cell stabilization, and direct modulation of cytokine synthesis, positions it as a promising therapeutic agent for a range of inflammatory disorders beyond its current indications. The data and protocols presented in this guide provide a solid foundation for further research into the anti-inflammatory properties of this compound and its potential applications in drug development. Further investigation into its precise molecular targets within the NF-κB and other inflammatory signaling pathways will be crucial for fully elucidating its therapeutic potential.

References

- 1. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine this compound besilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound besilate for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Downmodulatory effects of the antihistaminic drug this compound on cytokine/chemokine production and CD54 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Anti-Allergic Drug, Betotastine Besilate, Suppresses Interleukin-5 Production by Human Peripheral Blood Mononuclear Cells [jstage.jst.go.jp]

- 6. A novel anti-allergic drug, betotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 8. CELL PROLIFERATION AND CYTOKINE INDUCTION BY TNF-α OF PSORIATIC KERATINOCYTES ARE NOT DIFFERENT FROM NORMAL KERATINOCYTES IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Preclinical Characterization of Bepotastine's Anti-Allergic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction